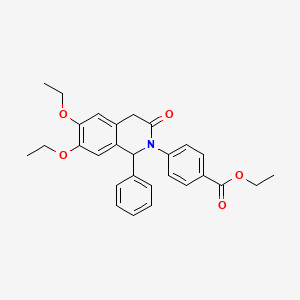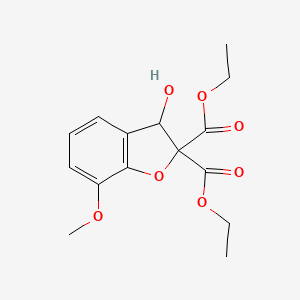
(5Z)-5-(3,4-diethoxybenzylidene)-3-(4-methoxyphenyl)-2-phenyl-3,5-dihydro-4H-imidazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-4-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE typically involves a multi-step process. One common method includes the condensation of 3,4-diethoxybenzaldehyde with 4-methoxybenzylamine in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then cyclized with phenylhydrazine under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4Z)-4-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for electrophilic substitution.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (4Z)-4-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may have applications in the treatment of diseases such as cancer, inflammation, or neurological disorders due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.
Wirkmechanismus
The mechanism of action of (4Z)-4-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved can include signal transduction cascades, gene expression modulation, or metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 4-Methoxyphenethylamine
- Allylamine
Uniqueness
Compared to similar compounds, (4Z)-4-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE stands out due to its unique combination of functional groups and aromatic rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research applications.
Eigenschaften
Molekularformel |
C27H26N2O4 |
|---|---|
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-phenylimidazol-4-one |
InChI |
InChI=1S/C27H26N2O4/c1-4-32-24-16-11-19(18-25(24)33-5-2)17-23-27(30)29(21-12-14-22(31-3)15-13-21)26(28-23)20-9-7-6-8-10-20/h6-18H,4-5H2,1-3H3/b23-17- |
InChI-Schlüssel |
JMUDYKZKRHXRJA-QJOMJCCJSA-N |
Isomerische SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)OC)OCC |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)OC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2E)-2-{(2E)-[4-(acetylamino)benzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B15028649.png)


![ethyl (2-ethoxy-4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate](/img/structure/B15028672.png)
![benzyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B15028677.png)
![(5Z)-5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B15028680.png)
![6-imino-2-oxo-N-(1-phenylethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15028688.png)
![isopropyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15028690.png)
![N-(3-bromophenyl)-3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]propanamide](/img/structure/B15028696.png)
![Diethyl 2'-amino-6'-methyl-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B15028697.png)
![6-butyl 8-methyl (2Z)-5-amino-2-(3-methoxybenzylidene)-7-(3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B15028719.png)
![5-{2-[(2-Bromophenyl)carbonyl]hydrazinyl}-5-oxo-2-propylpentanoic acid](/img/structure/B15028722.png)
![methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[1-(2-methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15028723.png)
![2-[(2E)-2-benzylidenehydrazinyl]-N-(4-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B15028740.png)
